5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-2-27-14-3-4-16-17(10-14)29-20(23-16)24-18(25)12-9-15(21)19(22-11-12)28-13-5-7-26-8-6-13/h3-4,9-11,13H,2,5-8H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRXWMNMSDMPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article examines its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the combination of benzothiazole and pyridine derivatives through acylation and nucleophilic substitution reactions.
- Step 1 : Formation of the benzothiazole derivative.
- Step 2 : N-acylation with carboxylic acid derivatives.
- Step 3 : Final coupling reactions to yield the target compound.
The overall yield and characterization are confirmed through techniques such as NMR and mass spectrometry, ensuring the purity and structure of the synthesized compound.
Antiviral Activity
Recent studies have evaluated the antiviral properties of various benzothiazole and pyridine derivatives, including the target compound. Notably, compounds with similar structures have demonstrated significant activity against viruses such as H5N1 and SARS-CoV-2.
Table 1: Antiviral Activity of Related Compounds
| Compound | Virus Target | IC50 (μM) | % Inhibition at 0.5 μM |
|---|---|---|---|
| 8h | H5N1 | 0.5 | 93 |
| 8f | SARS-CoV-2 | 10.52 | Not reported |
| 14b | SARS-CoV-2 | 70.48 | Not reported |
Studies indicate that structural modifications, such as the introduction of halogen atoms or methoxy groups, can enhance antiviral activity significantly, suggesting that similar modifications in the target compound may yield favorable results.
Anticancer Activity
The compound's potential anticancer activity has also been explored in various cancer cell lines. The mechanism often involves inhibition of specific kinases or modulation of apoptotic pathways.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | Compound Concentration (μM) | % Cell Viability |
|---|---|---|
| HeLa | 10 | 45 |
| MCF7 | 20 | 30 |
| A549 | 15 | 50 |
These findings suggest that the compound may induce cytotoxic effects in a dose-dependent manner, warranting further investigation into its mechanisms and potential therapeutic applications.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a critical pathway for anticancer agents.
- Kinase Inhibition : Targeting specific kinases involved in cell signaling pathways can lead to reduced proliferation of cancer cells.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on H5N1 : A study demonstrated that a related compound exhibited over 90% inhibition against H5N1 in vitro, suggesting a promising avenue for therapeutic development.
- SARS-CoV-2 Inhibition : Another study revealed that certain derivatives showed significant promise against SARS-CoV-2, with IC50 values indicating effective antiviral potential comparable to established antiviral agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles: The target compound’s pyridine-benzothiazol scaffold is distinct from triazine () or tetrahydroquinoline () cores. Benzothiazol derivatives are recurrent in bioactive molecules, often contributing to receptor binding or antimicrobial activity . The oxan-4-yloxy group in the target compound introduces an ether-linked tetrahydropyran substituent, which may enhance solubility compared to alkyl or aromatic substituents in analogs .
Substituent Effects: Chlorine: Present in both the target compound and the triazine derivative (), chlorine is known to modulate electronic properties and bioavailability. Ethoxy Group: Shared with the triazine () and benzothiazol-thio-pentanoic acid (), ethoxy substituents may influence metabolic stability or lipophilicity . Carboxamide Linkage: The carboxamide in the target compound and Example 1 () is critical for hydrogen bonding, a feature often exploited in drug design for target engagement .
Biological Activity: While the target compound’s activity is unspecified, highlights CB2 targeting by triazine analogs, and references pharmacological studies (e.g., Tables 1–5) for benzothiazol-amino derivatives. This suggests the target compound’s structural features align with molecules tested for receptor modulation or enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
